

Methyl 6-methoxy-1H-indazole-3-carboxylate

spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1420744

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Characterization of **Methyl 6-methoxy-1H-indazole-3-carboxylate**

Introduction

Methyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 885278-53-5) is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncological applications.^[1] The indazole core is a privileged structure in pharmaceutical development, and modifications at the 3- and 6-positions allow for fine-tuning of a compound's pharmacological properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectral features of **Methyl 6-methoxy-1H-indazole-3-carboxylate**. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is paramount for unambiguous structural confirmation, purity assessment, and quality control in a research and development setting. While a complete, published spectral dataset for this specific molecule is not consolidated in a single source, this document synthesizes data from structurally related analogs and first-principle spectroscopic rules to present a robust, predictive, and authoritative characterization.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for all spectral interpretation. The key functional groups—the indazole bicycle, the methoxy substituent, and the methyl ester—each impart distinct and identifiable signatures in the various spectra.

Structural Diagram

Caption: Molecular structure of **Methyl 6-methoxy-1H-indazole-3-carboxylate**.

Core Properties

Property	Value	Source
CAS Number	885278-53-5	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	Derived
Molecular Weight	206.20 g/mol	

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause signal splitting (coupling), providing a detailed connectivity map.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton. Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer at room temperature.^{[1][2]} Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.9	Broad Singlet	1H	NH-1	Indazole N-H protons are acidic and typically appear far downfield in DMSO-d ₆ . ^[2]
~7.9-8.0	d	1H	H-4	This proton is ortho to the electron-withdrawing pyrazole ring, placing it downfield. It is coupled only to H-5.
~7.1	d	1H	H-7	This proton is ortho to the N-H group and meta to the electron-donating methoxy group.
~6.9	dd	1H	H-5	This proton experiences ortho coupling to H-4 and meta coupling to H-7. The shielding effect of the para-methoxy group shifts it upfield.
~3.9	Singlet	3H	-COOCH ₃	Methyl ester protons are

				deshielded by the adjacent oxygen and carbonyl, appearing as a sharp singlet.
~3.8	Singlet	3H	-OCH ₃	Methoxy group protons are shielded relative to the ester methyl but are also a distinct singlet.

Causality and Interpretation

The predicted spectrum is highly diagnostic. The aromatic region reveals a three-proton system characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy group at C-6 strongly influences the chemical shifts, pushing the signals for H-5 and H-7 upfield compared to an unsubstituted indazole. The far downfield, broad signal around 13.9 ppm is a definitive marker for the indazole N-H proton, confirming the presence of the 1H-tautomer.^[3] The two sharp singlets integrating to three protons each are unambiguous assignments for the methyl ester and methoxy groups.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, revealing the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol

¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, immediately following proton analysis. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.^[1] Chemical shifts are reported in ppm relative to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Predicted ^{13}C NMR Spectral Data (in DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment	Rationale
~162.5	C=O	The ester carbonyl carbon is significantly deshielded and appears far downfield. [2]
~159.0	C-6	Aromatic carbon directly attached to the electron-donating oxygen atom of the methoxy group; highly deshielded.
~142.0	C-7a	Bridgehead carbon adjacent to N-1.
~136.0	C-3	Carbon at the junction of the ester group, deshielded by the pyrazole ring nitrogens and the carbonyl.
~122.5	C-4	Aromatic CH carbon adjacent to the ring fusion.
~121.0	C-3a	Bridgehead carbon adjacent to C-4.
~115.0	C-5	Aromatic CH carbon ortho to the methoxy group, shielded by its electron-donating effect.
~96.0	C-7	Aromatic CH carbon ortho to the methoxy group, strongly shielded.
~55.5	$-\text{OCH}_3$	Methoxy carbon, typical chemical shift. [1]
~52.0	$-\text{COOCH}_3$	Methyl ester carbon.

Expert Interpretation

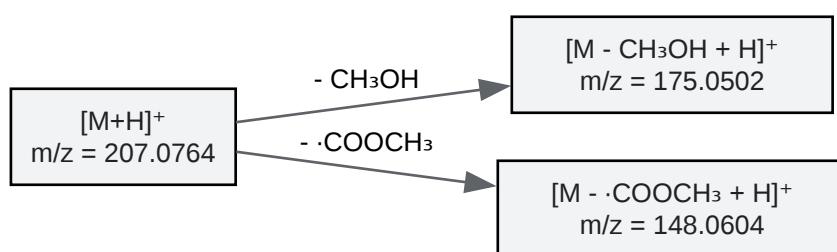
The ^{13}C spectrum confirms the presence of ten distinct carbon environments. The downfield signals above 100 ppm correspond to the sp^2 hybridized carbons of the aromatic system and the ester carbonyl. The most notable features are the highly deshielded C-6 carbon, a direct consequence of its attachment to the methoxy oxygen, and the strongly shielded C-7 carbon, which is ortho to the powerful electron-donating methoxy group. The two upfield signals around 55 ppm are characteristic of the sp^3 hybridized methyl carbons of the ester and ether functionalities.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.^[1] The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. ESI is a soft ionization technique that usually yields the protonated molecular ion $[\text{M}+\text{H}]^+$ or other adducts like $[\text{M}+\text{Na}]^+$.


Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Ion	Calculated Exact Mass
207.0764	$[\text{M}+\text{H}]^+$	207.0764
229.0583	$[\text{M}+\text{Na}]^+$	229.0583
175.0502	$[\text{M}-\text{OCH}_3+\text{H}]^+$	175.0502
147.0553	$[\text{M}-\text{COOCH}_3+\text{H}]^+$	147.0553

Fragmentation Pathway and Analysis

The primary purpose of MS is to confirm the molecular formula by obtaining a high-resolution mass of the molecular ion. For $C_{10}H_{10}N_2O_3$, the expected protonated molecule $[M+H]^+$ has an exact mass of 207.0764. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity.

Further structural confirmation can be derived from fragmentation analysis. Common fragmentation pathways for this molecule would include the neutral loss of methanol (CH_3OH) from the ester or the radical loss of the methoxy group ($\cdot OCH_3$) or the entire methyl carboxylate radical ($\cdot COOCH_3$).

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation pathway for **Methyl 6-methoxy-1H-indazole-3-carboxylate**.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol

IR spectra are most conveniently recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.^[1] A small amount of the solid sample is placed on the ATR crystal, and the spectrum is collected without further sample preparation.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3100 (broad)	N-H Stretch	Indazole N-H
3050 - 3000	C-H Stretch	Aromatic C-H
2950 - 2850	C-H Stretch	Aliphatic C-H (methyl groups)
~1720 (strong)	C=O Stretch	Ester Carbonyl
~1620, ~1580	C=C Stretch	Aromatic Ring
~1250 (strong)	C-O Stretch	Aryl Ether (Ar-O-CH ₃)
~1100	C-O Stretch	Ester (C-O)

Trustworthy Interpretation

The IR spectrum provides a quick and reliable confirmation of the molecule's core functional groups. The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1720 cm⁻¹, confirming the ester, and the broad N-H stretch above 3100 cm⁻¹, characteristic of the indazole ring.[4] The presence of strong C-O stretching bands in the 1250-1100 cm⁻¹ region further supports the presence of both the aryl ether (methoxy) and ester moieties.

Conclusion

The structural characterization of **Methyl 6-methoxy-1H-indazole-3-carboxylate** is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and tautomeric form. High-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Finally, infrared spectroscopy offers rapid confirmation of the essential functional groups. The predictive data and interpretations presented in this guide form a self-validating system, providing researchers, scientists, and drug development professionals with an authoritative reference for identifying and quality-controlling this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [Methyl 6-methoxy-1H-indazole-3-carboxylate spectral data (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420744#methyl-6-methoxy-1h-indazole-3-carboxylate-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com